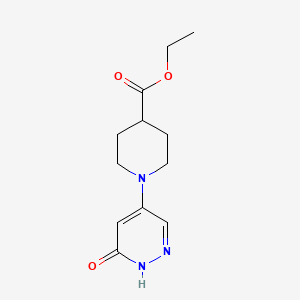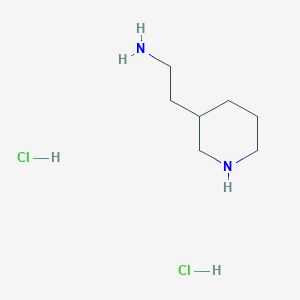![molecular formula C24H35NO2 B1389351 N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline CAS No. 1040684-64-7](/img/structure/B1389351.png)
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline involves several steps. Typically, the synthetic route includes the reaction of 4-(tert-butyl)phenol with 2-bromo-1-chloropropane to form 2-[4-(tert-butyl)phenoxy]propane. This intermediate is then reacted with 3-(isopentyloxy)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the phenoxy group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in preclinical studies to investigate potential drug targets.
Wirkmechanismus
The mechanism of action of N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(isopentyloxy)aniline can be compared with other similar compounds, such as:
- N-{2-[4-(tert-Butyl)phenoxy]propyl}-3-(isopentyloxy)benzamide
- N-{2-[4-(tert-Butyl)phenoxy]propyl}-3-(isopentyloxy)phenylamine
These compounds share similar structural features but may differ in their specific functional groups or substituents, leading to variations in their chemical properties and applications .
Eigenschaften
IUPAC Name |
N-[2-(4-tert-butylphenoxy)propyl]-3-(3-methylbutoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO2/c1-18(2)14-15-26-23-9-7-8-21(16-23)25-17-19(3)27-22-12-10-20(11-13-22)24(4,5)6/h7-13,16,18-19,25H,14-15,17H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMREIMRDIAZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)NCC(C)OC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


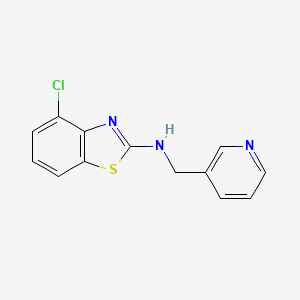
![Pentanamide, 2-amino-N-[(4-fluorophenyl)methyl]-3-methyl-, (2S,3S)-](/img/structure/B1389270.png)
![3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde](/img/structure/B1389271.png)
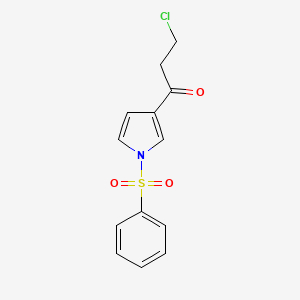
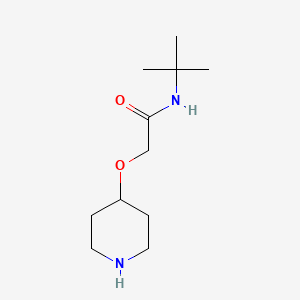
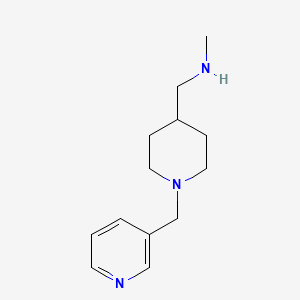
![2-[(4-Fluorobenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1389277.png)
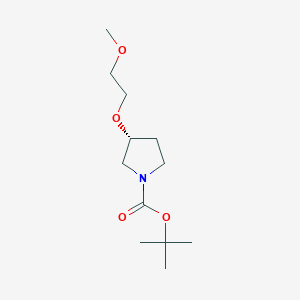
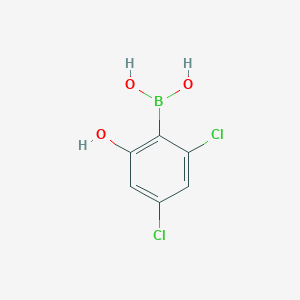
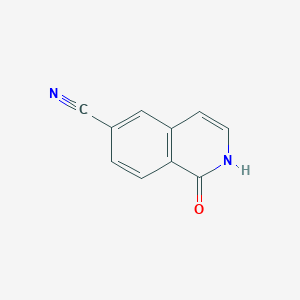
![N-cyclopropyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1389286.png)

